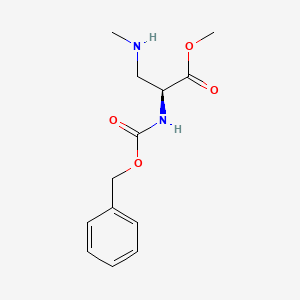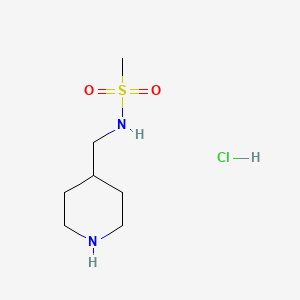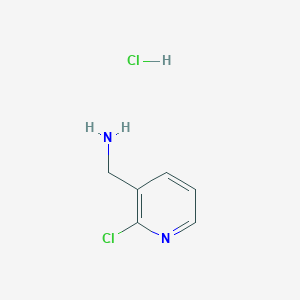![molecular formula C22H22F3N3O3 B1149149 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- PHP 501 trifluoroacetate is a chemical compound with the following properties:
- Chemical Name: 4-(5-[1,1’-Biphenyl]-3-yl-1-hydroxy-1H-pyrazol-4-yl)piperidine trifluoroacetate.
- Molecular Formula:
C20H21N3O⋅CF3CO2H
. - CAS Number: 1781880-44-1 .
- It acts as a potent antagonist at GABA A receptors, specifically:
- K_i = 0.0028 μM at rat GABA A receptors.
- IC50 = 0.024 μM at human α1β2γ2 GABA A receptors expressed in tsA201 cells.
- Notably, it does not inhibit hGAT-1, hGAT-2, hGAT-3, or hBGT-1 GABA transporters .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for PHP 501 trifluoroacetate are not readily available in the literature.
Chemical Reactions Analysis
- Reactivity: PHP 501 trifluoroacetate may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions: Detailed information on specific reagents and conditions is lacking.
- Major Products: The literature does not provide explicit details on major products resulting from these reactions.
Scientific Research Applications
- PHP 501 trifluoroacetate’s applications span multiple fields:
- Chemistry: Its role as a GABA A antagonist makes it valuable for studying receptor function.
- Biology: Investigating its effects on GABAergic neurotransmission and neuronal activity.
- Medicine: Potential therapeutic applications, although specific indications remain to be explored.
- Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- Mechanism: PHP 501 trifluoroacetate likely exerts its effects by antagonizing GABA A receptors.
- Molecular Targets: GABA A receptors, which play a crucial role in inhibitory neurotransmission.
- Pathways: Modulation of neuronal excitability and synaptic transmission.
Comparison with Similar Compounds
- Uniqueness: Further research is needed to highlight PHP 501 trifluoroacetate’s distinct features.
- Similar Compounds: Unfortunately, specific similar compounds are not readily available in the literature .
Properties
IUPAC Name |
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULXXKLCQRXMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-(3-hydroxypropyl)-2-oxo-, (3aS,4S,6aR)-](/img/new.no-structure.jpg)






![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)
